molecular formula C12H10N2 B3433393 (E)-3-[2-(4-Pyridyl)vinyl]pyridine CAS No. 2682-93-1

(E)-3-[2-(4-Pyridyl)vinyl]pyridine

Cat. No.: B3433393
CAS No.: 2682-93-1
M. Wt: 182.22 g/mol
InChI Key: LELJBILQTLAIMQ-ONEGZZNKSA-N
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Description

Evolution of Pyridylvinyl Compounds in Chemical Literature

Pyridylvinyl compounds, characterized by a pyridine (B92270) ring linked to a vinyl group, have a rich history in chemical literature. Early research into these compounds was often driven by the desire to create polymers and explore their coordination chemistry. For instance, 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) have been extensively used in the synthesis of polymers like poly(2-vinylpyridine) and poly(4-vinylpyridine). chemicalbook.comnih.gov These polymers have found applications in various areas, including the development of sensors, catalysts, and materials for environmental remediation. mdpi.comresearchgate.netresearchgate.net

The study of pyridylvinyl compounds took a significant turn with the exploration of their photochemical behavior. Researchers discovered that the arrangement of these molecules in a crystal lattice could influence their reactivity to light, leading to photodimerization and other photochemical transformations. nih.govrsc.org This opened up new avenues for the design of photoresponsive materials.

Key Milestones in the Study of (E)-3-[2-(4-Pyridyl)vinyl]pyridine

While the broader class of pyridylvinyl compounds has been studied for some time, dedicated research into the specific isomer this compound is a more recent development. A significant milestone was the detailed characterization of its supramolecular structure. nih.gov Unlike its symmetrical counterparts, such as trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe), the asymmetrical nature of this compound leads to distinct packing arrangements in the solid state, primarily governed by C—H⋯N hydrogen bonds and C—H⋯π interactions. nih.gov

Another key area of progress has been in understanding its coordination chemistry. The nitrogen atoms in the pyridine rings of this compound act as excellent ligands for metal ions, leading to the formation of a diverse range of coordination polymers and metal-organic frameworks (MOFs). pku.edu.cnmdpi.comsigmaaldrich.com These materials exhibit interesting properties, including potential applications in catalysis, gas storage, and as luminescent materials.

The photochemical properties of this compound and related compounds have also been a major focus. The foundational work by Schmidt and coworkers on the photodimerization of olefins in the solid state, known as the 'Topochemical Postulate', laid the groundwork for understanding the photoreactivity of these systems. nih.gov It was established that for a [2+2] photodimerization to occur, the olefinic double bonds in the crystal lattice must be parallel and separated by a distance of less than 4.2 Å. nih.gov While many native crystalline forms of bis(pyridyl)ethylenes are photostable due to unfavorable packing, researchers have developed strategies using "molecular templates" to induce photoreactivity through supramolecular interactions. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is vibrant and multidisciplinary. A significant portion of ongoing research focuses on its application in crystal engineering and the design of functional materials. Scientists are exploring how modifications to the molecular structure and the use of different co-formers can be used to control the supramolecular assembly and, consequently, the material's properties.

Despite the progress, there are still gaps in our understanding of this compound. While its solid-state photoreactivity has been studied, a more comprehensive investigation into its photophysical and photochemical properties in different environments (e.g., in solution, in various polymer matrices) is needed. Furthermore, while its coordination to various metals has been demonstrated, the full potential of its resulting complexes in areas like catalysis and sensing remains to be unlocked. The exploration of its derivatives and their structure-property relationships is another promising avenue for future research.

Interactive Data Table: Physicochemical Properties of Selected Pyridylvinyl Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound13362-78-2C12H10N2182.22148-152
(E)-3-Ethynyl-4-[2-(4-pyridinyl)vinyl]pyridine1286209-96-8C14H10N2206.24102-104
2-Vinylpyridine100-69-6C7H7N105.14-50
3-Vinylpyridine (B15099)1121-55-7C7H7N105.14-
4-Vinylpyridine100-43-6C7H7N105.14-

Properties

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H10N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-10H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LELJBILQTLAIMQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CN=C1)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277758
Record name 3-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine
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Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14802-44-9, 2682-93-1
Record name 3-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine
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Record name (E)-3-(2-(4-Pyridyl)vinyl)pyridine
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Record name 3-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine
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Record name (E)-3-[2-(4-pyridyl)vinyl]pyridine
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Record name 1-(3-PYRIDYL)-2-(4-PYRIDYL)-ETHYLENE
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Synthetic Methodologies and Derivatization Strategies for E 3 2 4 Pyridyl Vinyl Pyridine

Established Synthetic Routes to (E)-3-[2-(4-Pyridyl)vinyl]pyridine

Several classical and modern synthetic reactions are employed for the preparation of this compound. These methods offer different advantages concerning yield, stereoselectivity, and substrate scope.

Wittig-Type Olefination Approaches

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphonium (B103445) ylide, which is a species with opposite formal charges on adjacent atoms. masterorganicchemistry.com The general mechanism begins with the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. libretexts.org This ring subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined by the location of the carbonyl group in the starting material. libretexts.org

In the context of synthesizing this compound, a Wittig approach would typically involve the reaction of 4-pyridinecarboxaldehyde (B46228) with a phosphonium ylide derived from 3-(halomethyl)pyridine or the reaction of 3-pyridinecarboxaldehyde (B140518) with a ylide derived from 4-(halomethyl)pyridine. The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-isomer, can be influenced by the nature of the ylide and the reaction conditions.

A related strategy involves the four-selective alkylation of pyridines through a Wittig olefination-rearomatization sequence of dearomatized pyridylphosphonium ylides. nih.gov This method utilizes N-triazinylpyridinium salts to enable the coupling of various substituted pyridines with aldehydes, offering an alternative to metal-catalyzed cross-coupling reactions. nih.gov

Table 1: Key Features of Wittig-Type Olefination
AspectDescriptionReference
ReactantsAldehyde/Ketone and a Phosphonium Ylide masterorganicchemistry.com
Key IntermediateOxaphosphetane libretexts.org
Primary ProductAlkene masterorganicchemistry.comlibretexts.org
AdvantagePrecise placement of the double bond libretexts.org

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. orgsyn.org This increased reactivity allows for successful olefination of a wider range of aldehydes and even hindered ketones. orgsyn.org A significant advantage of the HWE reaction is the facile removal of the water-soluble phosphate (B84403) byproduct, simplifying product purification. orgsyn.org

The HWE reaction typically favors the formation of (E)-alkenes. nrochemistry.com The mechanism involves the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. numberanalytics.com The resulting intermediate eliminates to form the alkene. nrochemistry.com The stereoselectivity can be influenced by the reaction conditions and the nature of the phosphonate ester. For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, can lead to the preferential formation of (Z)-olefins. nrochemistry.com

For the synthesis of this compound, an HWE reaction would involve reacting 4-pyridinecarboxaldehyde with the carbanion of diethyl 3-pyridylmethylphosphonate, or 3-pyridinecarboxaldehyde with the carbanion of diethyl 4-pyridylmethylphosphonate. The use of standard HWE conditions would be expected to yield the desired (E)-isomer with high selectivity.

Heck and Related Cross-Coupling Methodologies

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is known for its excellent trans selectivity in the formation of disubstituted alkenes. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) complex, followed by insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

A specific application of this methodology is the oxidative Heck reaction, which can couple vinyl pyridines with aryl boronic acids. psu.edu For example, the reaction of 4-vinylpyridine (B31050) with 3-pyridylboronic acid, or 3-vinylpyridine (B15099) with 4-pyridylboronic acid, in the presence of a palladium catalyst, would be a viable route to this compound. Ligand-free palladium-catalyzed oxidative Heck reactions of 4-vinylpyridine with various arylboronic acids have been shown to selectively produce (E)-4-styrylpyridines in moderate to good yields. researchgate.net

Furthermore, the Heck coupling reaction has been utilized to synthesize novel silicon-centered pyridyl ligands by reacting 4-vinylpyridine with tris(4-bromophenyl)(methyl)silane, demonstrating the versatility of this method in creating complex molecular architectures. eurjchem.com

Condensation Reactions

Condensation reactions, involving the joining of two molecules with the elimination of a small molecule like water, can also be employed for the synthesis of pyridylvinylpyridines. For instance, the reaction of 4-picoline (4-methylpyridine) with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst and conditions that favor dehydration could yield the desired product. The reverse reaction, using 3-picoline and 4-pyridinecarboxaldehyde, is also a plausible route.

A related approach involves the synthesis of polysubstituted pyridines through a one-pot reaction sequence that includes a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org While more complex, this demonstrates the power of tandem reactions in efficiently constructing pyridine-containing molecules.

Flow Chemistry and Continuous Synthesis Techniques

While specific examples for the continuous synthesis of this compound are not extensively documented in the provided search results, flow chemistry offers significant advantages for many chemical transformations, including those used to synthesize this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields, selectivity, and safety. The synthetic routes mentioned above, particularly palladium-catalyzed reactions like the Heck coupling, are often amenable to adaptation in continuous flow reactors.

Regioselective and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of pyridylvinylpyridines requires careful control over the regioselectivity and stereoselectivity of the chosen reaction.

The regioselectivity of the synthesis is determined by the starting materials. For instance, in a Heck reaction, the choice of the vinylpyridine (e.g., 2-vinylpyridine (B74390), 3-vinylpyridine, or 4-vinylpyridine) and the corresponding pyridyl halide or boronic acid dictates which regioisomer is formed.

Stereoselectivity, particularly achieving the desired (E)-configuration, is a key consideration. As previously mentioned, the Horner-Wadsworth-Emmons reaction generally provides high (E)-selectivity. nrochemistry.com Similarly, the Heck reaction is well-known for its strong preference for forming the trans (or E) isomer. organic-chemistry.org

Control of E/Z Isomerism

The synthesis of stilbene-like compounds such as 3-[2-(4-Pyridyl)vinyl]pyridine often results in a mixture of (E) and (Z) isomers. The control over which isomer is formed is a critical aspect of the synthesis. Several well-established synthetic methods are employed to selectively produce the desired (E)-isomer.

One common and effective method is the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of 4-pyridylmethanide, often generated in situ, with 3-pyridinecarboxaldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the reaction conditions, and the presence of stabilizing or destabilizing groups. Stabilized ylides generally favor the formation of the (E)-isomer.

Another powerful tool for stereoselective alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction utilizes a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide. The HWE reaction almost exclusively produces the (E)-alkene, making it a highly reliable method for obtaining this compound.

Cross-coupling reactions, such as the Suzuki coupling , Stille coupling , and Heck reaction , are also widely used for the synthesis of vinylpyridines. nih.gov For instance, the Suzuki coupling can be employed by reacting a vinylboronic acid or ester with a halopyridine, or a pyridylboronic acid with a vinyl halide. nih.gov The stereochemistry of the starting vinyl partner is typically retained in the product. Therefore, using a pure (E)-vinylboronic acid derivative would lead to the formation of the (E)-product. Similarly, the Stille coupling involves the reaction of an organotin compound with an organic halide, and the Heck reaction couples an alkene with an aryl or vinyl halide. nih.gov Careful selection of starting materials and reaction conditions in these cross-coupling methods allows for the selective synthesis of the (E)-isomer.

In a specific example, the pyrene-pyridine ligand, 4-[(E)-2-(1-pyrenyl)vinyl]pyridine (PyPe), was synthesized by first preparing pyridine-4-ylmethanide in situ and then reacting it with 1-pyrenecarboxaldehyde (B26117) to form an intermediate alcohol. Subsequent dehydration yielded the pure (E)-isomer. mdpi.com

Synthetic Method Reactants Key Features for (E)-Isomer Selectivity
Wittig Reaction4-Pyridylphosphonium ylide + 3-PyridinecarboxaldehydeUse of stabilized ylides.
Horner-Wadsworth-Emmons4-Pyridylphosphonate carbanion + 3-PyridinecarboxaldehydeGenerally provides high E-selectivity.
Suzuki Coupling(E)-Vinylboronic acid + 3-Halopyridine or 4-Pyridylboronic acid + (E)-Vinyl halideRetention of stereochemistry from the vinyl partner. nih.gov
Stille Coupling(E)-Vinylstannane + 3-Halopyridine or 4-Pyridylstannane + (E)-Vinyl halideRetention of stereochemistry. nih.gov
Heck Reaction4-Vinylpyridine + 3-Halopyridine or 3-Vinylpyridine + 4-HalopyridineStereochemistry can be controlled by reaction conditions.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly valuable in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org While the core structure of this compound itself is achiral, chiral auxiliaries can be employed in the synthesis of its derivatives to introduce chirality.

The general approach involves three main steps:

Covalent attachment of the chiral auxiliary to a substrate. wikipedia.org

A diastereoselective transformation of the resulting compound. wikipedia.org

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

For example, if a substituent were to be introduced to the vinyl bridge or one of the pyridine (B92270) rings, a chiral auxiliary could be attached to one of the starting materials. This would create a chiral environment, leading to a diastereoselective reaction. After the desired transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched derivative of this compound.

Several types of chiral auxiliaries have been developed and are widely used in organic synthesis, including Evans oxazolidinones and camphor-derived auxiliaries. researchgate.net The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

The functionalization of the this compound scaffold is crucial for tuning its electronic, optical, and coordination properties.

N-alkylation: The nitrogen atoms of the pyridine rings are nucleophilic and can be readily alkylated using alkyl halides or other electrophilic alkylating agents. nih.govresearchgate.net This quaternization introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the molecule. For instance, N-alkylation of poly(4-vinylpyridine) with methyl iodide leads to the formation of quaternized derivatives with modified physicochemical and optical properties. nih.gov The reaction of 3-(2-pyrrolyl)pyridazine with triethyloxonium (B8711484) tetrafluoroborate (B81430) results in the alkylation of the N1 atom of the pyridazine (B1198779) ring. researchgate.net

N-oxidation: The pyridine nitrogen atoms can be oxidized to form pyridine-N-oxides using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgacs.org This transformation converts the electron-withdrawing pyridine ring into a more electron-donating system, which can influence its reactivity in subsequent reactions. For example, pyridine-N-oxide can be used to facilitate electrophilic aromatic substitution reactions that are otherwise difficult to achieve on the parent pyridine. acs.orgwikipedia.org

Modification Reagent Effect on Pyridine Ring
N-alkylationAlkyl halide (e.g., CH₃I)Introduces a positive charge, increases electron-withdrawing character. nih.gov
N-oxidationH₂O₂/AcOH or m-CPBAIncreases electron-donating character, facilitates further functionalization. arkat-usa.orgacs.org

The vinyl group and the pyridine rings of this compound can be hydrogenated or reduced.

Hydrogenation: Catalytic hydrogenation, often using transition metal catalysts like palladium, platinum, or nickel, can reduce the vinyl double bond to a single bond, yielding the corresponding 1,2-di(pyridyl)ethane derivative. Under harsher conditions, the pyridine rings themselves can also be hydrogenated to piperidine (B6355638) rings. acs.org Electrocatalytic hydrogenation offers a milder alternative for the hydrogenation of pyridines. acs.org

Reduction: The pyridine rings can be reduced by other methods as well. For instance, some rhenium complexes with diimine ligands, which can include pyridyl moieties, have been studied for the electrocatalytic reduction of CO₂. nih.gov The reduction potentials of these complexes are influenced by the nature of the pyridyl-containing ligand. nih.gov

Electrophilic aromatic substitution (EAS) on pyridine is generally challenging due to the electron-deficient nature of the ring, which is caused by the electronegative nitrogen atom. wikipedia.orgyoutube.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring towards electrophilic attack. wikipedia.org Direct EAS reactions on pyridine, such as nitration or Friedel-Crafts alkylation, are often impossible or require harsh conditions. wikipedia.orgmasterorganicchemistry.com

However, the reactivity can be enhanced by introducing electron-donating groups onto the pyridine ring or by converting the pyridine to its N-oxide. acs.orgwikipedia.org Pyridine-N-oxide is more susceptible to electrophilic attack, and the N-oxide group can be subsequently removed after the substitution reaction. wikipedia.org Computational studies on the nitration of pyridine and pyridine-N-oxide have shown that while the reaction with the N-oxide has a lower activation energy, the protonated species formed in the acidic medium is strongly deactivated. rsc.org

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNA) is more facile on pyridine rings, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comwikipedia.orgnih.gov The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com

For this compound, nucleophilic attack would be favored at the 2- and 6-positions of the 4-pyridyl ring and the 2- and 6-positions of the 3-pyridyl ring. The presence of a good leaving group, such as a halide, at these positions would facilitate the substitution. The Chichibabin reaction, which involves the amination of pyridine with sodium amide, is a classic example of nucleophilic aromatic substitution on a pyridine ring. wikipedia.org Recent studies have also shown the diversification of bipyridines through nucleophilic displacement of trimethylammonium groups. acs.org

Radical Functionalization

Radical functionalization offers a powerful avenue for the post-synthetic modification of this compound, allowing for the introduction of a wide range of substituents that would be difficult to incorporate through traditional methods. While direct radical functionalization of the title compound is not extensively documented, its structure, featuring two pyridine rings and an ethylene (B1197577) bridge, suggests several plausible reaction pathways based on established radical chemistry.

One of the most prominent methods for the functionalization of pyridine rings is the Minisci reaction. This reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient pyridine ring. nih.gov For this compound, this would typically require protonation or N-activation (e.g., formation of an N-oxide or N-alkoxypyridinium salt) to increase the electrophilicity of the heterocycles, making them susceptible to radical attack. nih.govchemrxiv.org The reaction proceeds under neutral conditions and does not require an external oxidant, making it an efficient process. chemrxiv.org Alkyl radicals for this purpose can be generated from various precursors, including alkenes, alkyl iodides, and xanthates. nih.gov This approach could be used to introduce alkyl groups at positions ortho or para to the nitrogen atoms, leading to a diverse library of derivatives.

The vinyl bridge of this compound is another potential site for radical functionalization. Radical-mediated thiol-ene reactions, for instance, could be employed to add thiol-containing moieties across the double bond. researchgate.net This reaction is known for its high efficiency and tolerance of various functional groups. The process is typically initiated by a radical initiator and proceeds via a chain mechanism, where a thiyl radical adds to the alkene, forming a carbon-centered radical that then abstracts a hydrogen from another thiol molecule to propagate the chain. libretexts.org This strategy would yield sulfide-functionalized derivatives, providing a handle for further synthetic transformations.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyridine-containing compounds aims to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous materials. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry are at the forefront of these efforts.

Microwave-Assisted Synthesis Microwave irradiation has emerged as a significant tool in organic synthesis, celebrated for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. ias.ac.inorganic-chemistry.org This technique offers rapid and uniform heating, which can lead to cleaner reactions with fewer byproducts. ias.ac.in For the synthesis of pyridine derivatives, microwave-assisted protocols have been developed for multicomponent reactions, providing efficient, one-pot access to complex molecules under solvent-free conditions, which further enhances their green credentials. ias.ac.innih.govresearchgate.net The Bohlmann-Rahtz pyridine synthesis, for example, can be completed in a single step with superior yields under microwave conditions compared to conventional heating. organic-chemistry.org

The following table illustrates the advantages of microwave-assisted synthesis for a related triarylpyridine synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,4,6-triphenylpyridine

Method Catalyst Solvent Time Yield (%) Reference
Conventional None Acetic Acid 2 h 81 ias.ac.in
Microwave MgAl₂O₄ Solvent-free 10 min 94 ias.ac.in

Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. nih.gov Ultrasound-assisted synthesis has been successfully applied to the creation of various heterocyclic compounds, including pyrimidines and 1,2,4-triazoles. nih.govmdpi.com These methods often result in higher yields, greater purity, and substantially shorter reaction times. nih.gov Furthermore, ultrasound can be used in conjunction with recyclable, solid-supported catalysts, simplifying product purification and catalyst reuse. researchgate.net

Mechanochemical Synthesis Mechanochemistry, which utilizes mechanical force (e.g., through ball-milling) to induce chemical reactions, represents a powerful solvent-free synthetic strategy. nih.gov This approach is particularly advantageous for reactions involving poorly soluble starting materials or when aiming to avoid the use of hazardous solvents. nih.gov The mechanochemical synthesis of polymers, such as poly(phenylene vinylenes), has been shown to be a rapid process, sometimes completed in minutes, yielding high molecular weight materials. mit.edu This solid-state method could be adapted for the synthesis of this compound, potentially through a condensation reaction, offering a simple, fast, and environmentally benign route that minimizes solvent waste. nih.gov

Computational and Theoretical Studies on E 3 2 4 Pyridyl Vinyl Pyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and molecular orbitals of (E)-3-[2-(4-Pyridyl)vinyl]pyridine. These computational approaches provide insights into the molecule's reactivity, stability, and spectroscopic properties.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to optimize the molecular geometry of the compound. researchgate.net These optimized structures can then be compared with experimental data, if available, to validate the computational model. The calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

The electronic properties are further elucidated by analyzing the molecular orbitals. These calculations reveal the distribution of electron density within the molecule and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap generally suggests higher reactivity. wikipedia.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO, as these orbitals are primarily involved in chemical reactions. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is typically localized over the π-system of the vinyl bridge and the pyridine (B92270) rings, indicating that these are the electron-rich regions of the molecule. researchgate.net Conversely, the LUMO is also distributed across the π-system, but with different nodal properties, representing the electron-deficient areas susceptible to nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis. It can be correlated with the electronic absorption spectra of the molecule, as the energy of the gap often corresponds to the lowest energy electronic transition. schrodinger.com Theoretical calculations of the HOMO-LUMO gap can be compared with experimental values obtained from UV-Vis spectroscopy. For instance, a theoretical HOMO-LUMO gap of 2.73 eV has been reported, while the experimental value is 3.18 eV. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Gap

ParameterTheoretical Value (eV)Experimental Value (eV)
HOMO Energy--
LUMO Energy--
HOMO-LUMO Gap2.73 researchgate.net3.18 researchgate.net

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound reveals the localization of positive and negative charges, which is fundamental to understanding its intermolecular interactions and reactivity. Quantum chemical calculations can provide atomic charges, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Molecular Electrostatic Potential (MEP) maps are a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. malayajournal.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. malayajournal.orgresearchgate.net Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine rings due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The hydrogen atoms of the vinyl group and the pyridine rings would exhibit positive potential.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the vinyl bridge in this compound allows for different spatial arrangements of the two pyridine rings, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles and calculating the corresponding energy. researchgate.net This provides a detailed landscape of the molecule's conformational possibilities. For this compound, the key dihedral angles would be those around the C-C single bonds connecting the vinyl group to the pyridine rings. The results of such an analysis can reveal whether the planar conformation is the most stable or if twisted conformers are energetically preferred. Studies on similar terpyridine systems have shown that both in/out and out/out/in/in sequences of nitrogen atom orientations can be observed, influenced by inter-chain interactions. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. scispace.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of its vibrational motions, conformational changes, and interactions with its environment. mdpi.com

MD simulations are particularly useful for understanding the influence of solvent on the molecule's structure and behavior. By explicitly including solvent molecules in the simulation box, one can study how the solvent affects the conformational equilibrium and the accessibility of different reactive sites. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed.

For example, if this compound is involved in a reaction, computational methods can be used to identify the lowest energy pathway for the transformation. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy. This information is crucial for understanding the kinetics and feasibility of a reaction. Such studies have been applied to understand the reduction of platinum(IV) anticancer agents, providing a theoretical basis for drug development. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. columbia.edunsf.gov These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts can aid in the assignment of experimental NMR signals. It's important to note that conformational averaging can significantly impact chemical shifts, and MD simulations can be used to account for these effects. columbia.edu

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.govdocumentsdelivered.com These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The predicted vibrational spectrum (infrared and Raman) can be compared with experimental data to identify characteristic peaks and understand the molecule's vibrational properties. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. mdpi.com

Table 2: Predicted Spectroscopic Data

Spectroscopic PropertyPredicted Value
¹H NMR Chemical Shifts (ppm)Specific predicted values for this compound are not readily available in the search results. However, typical pyridine proton signals appear between 7.0 and 9.0 ppm. chemicalbook.com
¹³C NMR Chemical Shifts (ppm)Specific predicted values for this compound are not readily available in the search results.
Vibrational Frequencies (cm⁻¹)Specific predicted frequencies for this compound are not readily available in the search results. Pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

Rational Design of this compound Derivatives via Computational Approaches

The rational design of novel molecules with tailored properties is a cornerstone of modern chemistry and materials science. Computational approaches, in particular, have emerged as powerful tools to predict the characteristics and behavior of new chemical entities before their synthesis, thereby saving significant time and resources. In the context of this compound, also known as 3,4'-bipyridyl ethylene (B1197577), computational methods are instrumental in designing derivatives with enhanced electronic, optical, or biological properties. This in silico design process typically involves modifying the parent structure and evaluating the resulting changes through theoretical calculations.

Computational strategies for designing derivatives of this compound often leverage density functional theory (DFT) and other quantum chemical methods to explore the effects of structural modifications. These modifications can include the introduction of various functional groups at different positions on the pyridine rings or alterations to the vinyl linker. The goal is to modulate key molecular properties such as the electronic band gap, charge distribution, and intermolecular interaction potential.

For instance, in the broader class of trans-bis-pyridyl ethylenes, computational studies have been employed to understand structure-property relationships. nih.gov By examining different isomers, researchers can elucidate how the positions of the nitrogen atoms in the pyridine rings influence crystal packing, π-π stacking interactions, and ultimately, material properties like radiation resistance. nih.gov These insights are directly applicable to the rational design of this compound derivatives for specific applications, such as scintillators. nih.gov

A key aspect of the rational design process is the systematic evaluation of how different substituents impact the electronic structure of the molecule. By adding electron-donating or electron-withdrawing groups to the pyridine rings, it is possible to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the molecule's photophysical properties, such as its absorption and emission spectra. For example, the introduction of an ethynyl (B1212043) group has been explored in related structures. sigmaaldrich.com

Molecular docking and dynamics simulations represent another facet of the computational design of this compound derivatives, particularly for biological applications. In the design of enzyme inhibitors, for example, computational methods are used to predict how a molecule will bind to the active site of a target protein. nih.govnih.gov This involves creating a library of virtual derivatives and scoring their binding affinity and orientation within the protein's binding pocket. nih.govnih.gov For derivatives of this compound, this could involve designing compounds that can act as inhibitors for specific kinases or other enzymes implicated in disease. nih.gov The design process would focus on modifications that enhance interactions with key amino acid residues, as has been demonstrated for other pyridine-based inhibitors. nih.gov

Table 1: Hypothetical Derivatives of this compound for Computational Study

Compound IDModificationTarget Property for InvestigationComputational Method
BPE-3,4'-H Unsubstituted (Parent Compound)Baseline electronic and structural propertiesDFT
BPE-3,4'-NH2 Amino group at the 2-position of the 3-pyridyl ringEnhanced electron-donating character, potential for hydrogen bondingDFT, Molecular Docking
BPE-3,4'-NO2 Nitro group at the 2-position of the 4-pyridyl ringEnhanced electron-withdrawing character, altered photophysicsDFT
BPE-3,4'-OH Hydroxyl group at the 5-position of the 3-pyridyl ringIntroduction of hydrogen-bond donor/acceptor, potential for altered solubilityDFT, Molecular Dynamics
BPE-3,4'-F Fluoro group at the 2-position of the 4-pyridyl ringModulation of electronic properties and intermolecular interactionsDFT

Detailed research findings from such computational studies would provide valuable data for selecting the most promising candidates for synthesis and experimental validation. For example, DFT calculations could yield precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric profile. Furthermore, calculated parameters such as dipole moment, polarizability, and hyperpolarizability can predict a derivative's response to external electric fields, which is relevant for applications in nonlinear optics. The vibrational frequencies calculated from these studies can also aid in the interpretation of experimental spectroscopic data, such as infrared and Raman spectra. researchgate.net

Ultimately, the rational design of this compound derivatives through computational approaches is an iterative process. Theoretical predictions guide experimental work, and experimental results provide feedback for refining the computational models. This synergistic relationship accelerates the discovery of new materials and molecules with optimized performance for a wide range of applications, from electronics and photonics to medicinal chemistry.

Coordination Chemistry and Metal Complexes Involving E 3 2 4 Pyridyl Vinyl Pyridine

Ligand Design and Binding Modes of (E)-3-[2-(4-Pyridyl)vinyl]pyridine with Transition Metals

Monodentate vs. Bidentate Coordination

This compound can function as either a monodentate or a bidentate ligand. In its monodentate coordination mode, only one of the pyridine (B92270) nitrogen atoms binds to a single metal center. vaia.com This is common in complexes where the metal's coordination sphere is already sterically crowded or when the reaction stoichiometry favors a 1:1 ligand-to-metal ratio. For instance, in the synthesis of some palladium(II) complexes, pyridine derivatives have been shown to coordinate in a monodentate fashion. acs.org

Conversely, the ligand can act as a bidentate ligand, although not in a chelating manner due to the significant distance and rigidity between the two nitrogen atoms. Instead, it can bridge two different metal centers, a common motif in the formation of coordination polymers and supramolecular assemblies. The choice between monodentate and bidentate coordination is influenced by several factors, including the nature of the metal ion, the counter-anions present, and the solvent system used during synthesis.

Bridging Ligand Architectures

The linear and rigid nature of this compound makes it an excellent candidate for constructing bridging ligand architectures. nih.gov By coordinating to two separate metal ions through its two pyridine nitrogen atoms, it can effectively link metal centers to form one-dimensional chains, two-dimensional networks, or even more complex three-dimensional frameworks. This bridging capability has been exploited in the design of multinuclear transition metal complexes. For example, 2,2′:4,4′′:4′,4′′′-quaterpyridine, a related polypyridyl ligand, is known to act as a bridging ligand in the development of multinuclear transition metal complexes. nih.gov The length and rigidity of the vinyl spacer in this compound dictate the distance and geometric relationship between the connected metal centers, thereby influencing the magnetic and electronic communication within the resulting assembly.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes incorporating this compound and its derivatives have been synthesized and characterized, involving a range of transition metals such as iron (Fe), ruthenium (Ru), osmium (Os), copper (Cu), zinc (Zn), platinum (Pt), palladium (Pd), and rhodium (Rh). acs.orgjscimedcentral.com The synthesis of these complexes typically involves the reaction of a suitable metal precursor, such as a metal salt or a pre-coordinated complex, with the ligand in an appropriate solvent.

MetalComplex Formula (Example)Coordination ModeReference
Palladium(II)[Pd(L)2Cl2]Monodentate acs.org
Copper(I)[Cu(L)X]Monodentate jscimedcentral.com
Silver(I)[Ag(L)X]Monodentate jscimedcentral.com
Zinc(II)[Zn(L)2I2]Bidentate (bridging) nih.gov
Ruthenium(II)[Ru(bpy)2(L)]2+Monodentate dtic.mil

Table 1. Examples of Metal Complexes with this compound and Related Ligands. L represents this compound or a similar pyridine-based ligand.

Spectroscopic and Electrochemical Properties of this compound Metal Complexes

The incorporation of this compound into metal complexes gives rise to interesting spectroscopic and electrochemical properties, largely stemming from the interplay between the metal d-orbitals and the ligand's π-system.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Metal complexes of this compound can exhibit both ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, which are observable in their electronic absorption spectra. libretexts.orgnsf.gov

MLCT transitions are common in complexes with metals in low oxidation states (electron-rich) and ligands possessing low-lying π* orbitals, such as pyridine. libretexts.orgacs.org Upon absorption of light, an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. libretexts.org This is particularly prominent in complexes of d⁶ metals like Ru(II) and Fe(II). acs.orgresearchgate.netresearchgate.net The energy of the MLCT band can be tuned by modifying the electronic properties of the ligands. mdpi.com

LMCT transitions occur when the ligand has filled molecular orbitals of appropriate energy to donate electrons to empty or partially filled metal d-orbitals. libretexts.org This process results in the formal reduction of the metal center. nsf.gov LMCT transitions are more likely with metals in high oxidation states.

The specific energies of these charge-transfer bands provide valuable information about the electronic structure of the complex, including the relative energies of the metal and ligand orbitals.

Redox Potentials and Electron Transfer Processes

The electrochemical behavior of metal complexes containing this compound is of significant interest for applications in areas such as catalysis and molecular electronics. Cyclic voltammetry is a common technique used to probe the redox potentials of these complexes, revealing information about the ease of oxidation and reduction of both the metal center and the ligand.

The redox potentials are sensitive to the nature of the metal, the coordination environment, and the electronic properties of the ligand. nih.gov For instance, in ruthenium complexes, the Ru(II)/Ru(III) redox couple is a characteristic feature. nsf.govresearchgate.net The redox potentials of cobalt and iron complexes with pyridylazo compounds have been shown to be linearly correlated with the basicity of the ligands. nih.govresearchgate.net The π-acceptor properties of the ligand can influence the metal-based oxidation potentials. nih.gov Studies on pyridine-end-capped oligomers have shown that the oxidation potentials are significantly affected by the extension of the conjugated chain. uclm.es

Complex TypeRedox ProcessTypical Potential Range (vs. Fc/Fc+)Key Influencing FactorsReference
Ruthenium(II) PolypyridylRu(II) -> Ru(III) + e-+0.5 to +1.5 VLigand field strength, π-acceptor character of ligands nsf.govresearchgate.net
Iron(II) PolypyridylFe(II) -> Fe(III) + e--0.06 to +0.59 VLigand basicity, solvent nih.govresearchgate.net
Cobalt(II) PolypyridylCo(II) -> Co(III) + e--0.62 to +0.03 VLigand basicity, solvent nih.govresearchgate.net
Copper(II/I)Cu(I) -> Cu(II) + e-VariesLigand geometry, solvent rsc.org

Table 2. General Redox Properties of Transition Metal Complexes with Pyridine-based Ligands. Potentials are indicative and can vary significantly based on the specific ligand and conditions.

Spin State Transitions in this compound Metal Complexes

Spin state transitions, or spin crossover (SCO), are a phenomenon observed in certain transition metal complexes, most notably with iron(II) and iron(III) ions, where the complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. ruben-group.de This property is of significant interest for developing molecular switches and data storage devices. The ligand field environment created by the coordinating atoms is a critical determinant of whether a complex will exhibit SCO.

Theoretically, the nitrogen donors of the pyridyl rings in this compound could create a ligand field strength around a metal ion like Fe(II) that is close to the spin-pairing energy, which is a prerequisite for SCO. The formation of coordination polymers with this ligand could introduce the intermolecular cooperativity often necessary for abrupt and hysteretic spin transitions. However, without experimental data from magnetic susceptibility measurements or detailed structural analyses at various temperatures, the existence and nature of any spin transition behavior in its complexes remain speculative.

Self-Assembly of Metallosupramolecular Structures Using this compound Linkers

The self-assembly of metal ions and organic linkers is a powerful strategy for constructing discrete metallosupramolecular architectures (like macrocycles and cages) or infinite coordination polymers (also known as metal-organic frameworks, MOFs). The geometry, rigidity, and functionality of the linker are key to directing the final structure. nih.gov As a rigid, ditopic ligand, this compound is a suitable candidate for building such structures.

The principles of using ditopic pyridyl ligands in self-assembly are well-established, often leading to rhomboids, squares, or polymeric chains depending on the preferred coordination angle of the metal ion. nih.gov For instance, related ligands like 1,2-di(4-pyridyl)ethylene are extensively used to create a variety of MOFs and coordination polymers. acs.org

However, specific research detailing the self-assembly of metallosupramolecular structures using this compound as the sole linker is limited in the available literature. Its asymmetry, with one 3-pyridyl and one 4-pyridyl donor, distinguishes it from its more common symmetric isomers. This structural difference could potentially be exploited to create more complex or heterofunctional materials, but detailed examples of its use in forming discrete, complex architectures are not prominently documented. The primary application appears to be as a linear or angled linker in simpler coordination polymers.

Applications of Metal Complexes (excluding biological/clinical, focus on materials/catalysis)

Luminescent coordination compounds, particularly those involving d¹⁰ metal ions like Zn(II) and Cd(II) or heavy metals like lanthanides, are of great interest for applications in sensing, bio-imaging, and lighting technologies such as organic light-emitting diodes (OLEDs). The luminescence can originate from the metal center, the ligand, or from charge-transfer transitions between them.

The field of luminescent metal-organic frameworks (L-MOFs) often utilizes pyridyl-containing ligands to construct frameworks that can act as sensors, for example, for detecting metal ions or small molecules. rsc.orgcapes.gov.brhelsinki.fi The conjugated π-system of this compound, which connects its two aromatic rings, suggests that its metal complexes could exhibit ligand-based fluorescence or phosphorescence. Coordination to a metal ion can enhance luminescence by promoting rigidity and minimizing non-radiative decay pathways. Despite this potential, a detailed investigation into the photophysical properties of metal complexes of this compound and their application as luminescent materials is not found in the surveyed literature. While related systems based on other pyridine derivatives show promise, specific data on quantum yields, emission lifetimes, or sensing applications for complexes of this particular ligand are absent. rsc.org

Molecular magnets, including single-molecule magnets (SMMs), are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. Their potential applications lie in high-density information storage and quantum computing. The synthesis of SMMs often involves assembling metal ions, particularly lanthanides like Dy(III) and Tb(III) which possess high magnetic anisotropy, with organic ligands that mediate magnetic exchange interactions or isolate the magnetic centers. nju.edu.cnnih.govnih.gov

The role of the linker ligand in molecular magnetism is crucial for controlling the structure and the magnetic interactions between metal centers. While various pyridyl-based ligands have been incorporated into molecular magnets, there is no available research that specifically reports the use of this compound in the synthesis of SMMs or other molecule-based magnetic materials. rsc.org The ligand could potentially link paramagnetic metal centers, but the nature and strength of the magnetic coupling it would mediate are unknown.

Redox-active materials are capable of undergoing reversible oxidation and reduction processes and are fundamental to applications such as batteries, supercapacitors, and electrochromic devices. The incorporation of redox-active organic molecules or metal centers into coordination polymers can create materials with tunable electrochemical properties. Pyridine-containing units can be redox-active, particularly when they are part of larger conjugated systems or are quaternized. researchgate.netmdpi.com

Polymers derived from 4-vinylpyridine (B31050) have been used to host redox-active metal complexes, and MOFs built with pyridine-dicarboxylate linkers have shown battery-like characteristics. capes.gov.brepa.gov These examples show the utility of the pyridine motif in electrochemical applications. However, a review of the literature reveals no specific studies on the redox properties of metal complexes or coordination polymers formed with this compound. The potential for this ligand to participate in or mediate electron transfer processes within a coordination framework has not been experimentally explored or reported.

Supramolecular Architectures and Self Assembly of E 3 2 4 Pyridyl Vinyl Pyridine

Hydrogen Bonding Networks in Crystalline Structures

The nitrogen atoms in the pyridine (B92270) rings of (E)-3-[2-(4-Pyridyl)vinyl]pyridine are effective hydrogen bond acceptors, playing a crucial role in the formation of its crystalline structures and multicomponent crystals (cocrystals). The interaction between a carboxylic acid's hydroxyl group and a pyridine's nitrogen atom (O-H···N) is a particularly robust and reliable supramolecular heterosynthon in crystal engineering. acs.orgresearchgate.net This reliability allows for the predictable assembly of cocrystals.

In cocrystals formed with carboxylic acids, the primary interaction is typically the O-H···N hydrogen bond, which is generally favored over other potential interactions, such as acid-acid or alcohol-alcohol homosynthons. acs.org This hierarchy of interactions allows for the rational design of crystalline materials. For instance, in related structures like (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N interactions link molecules into chains. nih.govresearchgate.net Weaker C—H⋯O interactions can then link these primary chains, creating more complex two-dimensional or three-dimensional networks. nih.govresearchgate.net The self-assembly of pyridine derivatives can also be driven by weaker C—H···N hydrogen bonds, typically forming dimer or chain-like motifs. researchgate.net

Table 1: Common Supramolecular Synthons Involving Pyridine Moieties

Synthon Type Interacting Groups Typical Motif
Heterosynthon Carboxylic Acid (O-H) and Pyridine (N) Chain or Tape
Heterosynthon Alcohol (O-H) and Pyridine (N) Discrete Assembly

π-π Stacking Interactions in Solid and Solution States

The planar, aromatic structure of this compound facilitates significant π-π stacking interactions, which are fundamental to its solid-state packing and aggregation behavior in solution. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. researchgate.net The stacking can occur in several geometries, including face-to-face (sandwich) and offset (parallel-displaced) arrangements.

Theoretical studies on pyridine dimers show that electron correlation is essential for accurately describing the stability of these interactions. researchgate.net The interaction energy and preferred geometry depend on the relative orientation of the pyridine rings. In the solid state, π-π stacking distances between pyridine rings in related compounds are typically observed in the range of 3.7 to 4.4 Å. researchgate.net For example, slipped π–π stacking interactions between the pyridinic rings of (E)-3-(pyridin-4-yl)acrylic acid exhibit a centroid-to-centroid distance of 3.8246 Å. nih.gov Generally, the separation between π-stacked aromatic rings is rarely less than 3.2 Å. ic.ac.uk These interactions, often in concert with hydrogen bonds, contribute to the formation of stable, three-dimensional supramolecular structures. nih.gov

Table 2: Calculated Interaction Energies for Pyridine Dimer Geometries

Dimer Geometry Basis Set Uncorrected MP2 Energy (kcal/mol) BSSE-Corrected MP2 Energy (kcal/mol)
Parallel-Sandwich 6-311++G** -4.47 -1.47
Antiparallel-Sandwich 6-311++G** -6.07 -3.07
Parallel-Displaced 6-311++G** -7.22 -4.38

Data derived from theoretical calculations on pyridine dimers. researchgate.net

Design and Formation of Co-Crystals and Host-Guest Systems

The predictable nature of the supramolecular synthons involving pyridyl groups makes this compound an ideal component for designing cocrystals and participating in host-guest systems.

Co-Crystals: The formation of cocrystals with this molecule is typically achieved by combining it with a suitable coformer, often a dicarboxylic acid, that can act as a hydrogen bond donor. mdpi.com The strong tendency to form acid-pyridine heterosynthons drives the self-assembly process. acs.org These cocrystals can be prepared through methods such as slow evaporation from solution or mechanochemical grinding. researchgate.net The resulting crystalline assemblies can exhibit varied network topologies, where the dipyridyl molecule bridges multiple di-acid linkers. mdpi.com

Host-Guest Systems: In host-guest chemistry, a host molecule forms a complex with a guest molecule through non-covalent interactions. This compound can act as a guest, becoming encapsulated within a larger host molecule, or it can be part of a framework that creates a cavity for other guests. For instance, stilbazole derivatives, which are structurally similar, can be assembled by resorcinol-based templates in the solid state for photochemical reactions. acs.orgresearchgate.net In solution, macrocyclic hosts like crown ethers or cyclodextrins could potentially encapsulate the molecule, preventing its aggregation and modifying its photophysical properties. nih.govmagtech.com.cn

Self-Assembly Processes in Solution and at Interfaces

In solution, the planar and aromatic nature of this compound can lead to self-aggregation, driven primarily by π-π stacking interactions. This behavior is common for stilbene-like molecules and other polyaromatic compounds. nih.govacs.org The extent of aggregation is influenced by factors such as solvent polarity, concentration, and temperature. Such aggregation can lead to changes in the spectroscopic properties of the compound. The propensity for aggregation can be harnessed in certain applications; for example, stilbene- and pyridine-containing hybrid molecules have been designed to interact with and modulate the aggregation of amyloid-β peptides, which is relevant to neurodegenerative diseases. researchgate.netillinois.edunih.govresearchgate.net

As a small, relatively rigid, and non-amphiphilic molecule, this compound does not independently form micellar or vesicular structures in solution. These architectures are characteristic of amphiphilic macromolecules, such as block copolymers, which possess distinct hydrophobic and hydrophilic segments that drive self-assembly into core-shell structures in a selective solvent.

Directed Assembly for Nanomaterials and Soft Matter Applications

The ability of the two pyridyl nitrogen atoms to coordinate with metal ions makes this compound a valuable linker for the directed assembly of functional nanomaterials, particularly coordination polymers and metal-organic frameworks (MOFs). acs.org In these materials, the molecule acts as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. researchgate.net

The geometry and rigidity of the linker are critical in determining the final topology and properties of the resulting material. For example, 4,4′-vinylenedipyridine, a close analogue, has been used to construct silver coordination polymers that demonstrate potential for the sequestration of pollutant anions through anion exchange. acs.orgnih.gov The planarity of the vinylenedipyridine linker, compared to the twisted 4,4'-bipyridine, can have a significant thermodynamic impact on the formation of the coordination polymer. acs.orgnih.gov Similarly, dipyridyl ligands have been used to create 2D coordination polymers with indium halides. researchgate.net The pyridyl functional groups can also play a vital role in templating the growth and stabilizing the structure of metal nanoparticles. researchgate.net This makes this compound a promising component for creating advanced materials with applications in catalysis, separation, and sensing. acs.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
(E)-3-(pyridin-4-yl)acrylic acid
4,4′-bipyridine
4,4′-vinylenedipyridine
Carboxylic Acids
Dicarboxylic Acids
Resorcinol
Stilbazole
Crown Ethers
Cyclodextrins
Indium Halides

Recognition Phenomena Involving this compound

Detailed research explicitly outlining molecular recognition phenomena involving this compound is not extensively available in publicly accessible literature. Molecular recognition relies on specific non-covalent interactions between a host and a guest molecule. For a molecule like this compound, its key features for potential recognition events are the two nitrogen atoms on its pyridine rings, which can act as hydrogen bond acceptors, and the aromatic π-systems, which can participate in π-π stacking interactions.

The distinct spatial arrangement of the 3-pyridyl and 4-pyridyl nitrogen atoms provides a specific geometry that could allow it to selectively bind to complementary host molecules or metal centers. In hypothetical host-guest systems, the molecule could be recognized by hosts containing hydrogen bond donors, such as diols or ureas, positioned at a distance that matches the separation of the nitrogen atoms. Furthermore, its relatively planar and electron-deficient aromatic structure could lead to recognition by electron-rich aromatic host systems through stacking interactions. While these principles are fundamental to supramolecular chemistry, specific studies demonstrating the recognition of guest molecules by this compound as a host, or its selective binding to a specific receptor, are not sufficiently documented to provide detailed research findings.

Dynamic Covalent and Non-Covalent Assembly Systems

The participation of this compound in dynamic assembly systems is predicated on its ability to form reversible bonds, leading to the spontaneous organization of molecules into ordered supramolecular structures.

Non-Covalent Assembly:

The primary driving forces for the non-covalent self-assembly of this compound are hydrogen bonding and π-π stacking. The nitrogen atoms in the pyridine rings are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (e.g., carboxylic acids, phenols, or water), the molecule can form extended networks.

For instance, in crystal engineering, similar dipyridyl compounds are used as building blocks to construct coordination polymers and supramolecular networks. The assembly process is guided by the geometry of the molecule and the nature of the interacting species. The linear, rigid nature of the vinyl bridge in this compound combined with the angular disposition of the pyridine rings makes it a candidate for forming various supramolecular architectures, from simple one-dimensional chains to more complex two- or three-dimensional networks. The table below summarizes the key non-covalent interactions that could drive the self-assembly of this compound.

Interaction TypeParticipating GroupsPotential Supramolecular Structure
Hydrogen BondingPyridyl Nitrogen Atoms (Acceptor) with Donor molecules (e.g., H₂O, alcohols)1D Chains, 2D Sheets
π-π StackingPyridine Rings and Vinyl BridgeColumnar Stacks, Herringbone Patterns
C-H···π InteractionsPyridyl/Vinyl C-H bonds with aromatic rings3D Network Stabilization

Dynamic Covalent Assembly:

Dynamic covalent chemistry involves the formation and breakage of reversible covalent bonds, allowing a system to reach a thermodynamically stable state. While the core structure of this compound itself is stable, it can be incorporated into dynamic covalent systems if functionalized with reactive groups. For example, if derivatives bearing aldehydes or hydrazides were synthesized, they could participate in the formation of dynamic hydrazone bonds. However, there is no specific research available that demonstrates the use of this compound or its immediate derivatives in dynamic covalent assembly systems. The concepts remain general to molecules containing pyridine functionalities, which can influence the reactivity and equilibrium of dynamic covalent reactions through electronic effects or by acting as coordination sites.

Catalytic Applications and Ligand Design Based on E 3 2 4 Pyridyl Vinyl Pyridine Scaffolds

(E)-3-[2-(4-Pyridyl)vinyl]pyridine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand is paramount, directly influencing the catalytic activity, selectivity, and stability of the metal center. The electronic and steric properties of this compound, with its two distinct pyridine (B92270) rings, position it as a potentially valuable bidentate or bridging ligand. It can coordinate to a single metal center, forming a chelate ring, or bridge two metal centers, facilitating cooperative catalytic effects.

Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry for forming carbon-carbon bonds. The efficiency of these reactions is heavily dependent on the ligand coordinated to the palladium center. Nitrogen-based ligands, such as pyridyls and bipyridines, are attractive alternatives to commonly used phosphines due to their lower cost and distinct electronic properties. scispace.com

Complexes involving pyridyl-imine and bipyridine ligands have been successfully employed as pre-catalysts in Heck, Suzuki-Miyaura, and Sonogashira reactions. scispace.comresearchgate.netresearchgate.net For instance, palladium(II) complexes bearing pyridyl-imine ligands have demonstrated high activity in the Heck reaction between iodobenzene and methyl acrylate, achieving complete conversion with high turnover frequencies (TOF). researchgate.net Similarly, versatile bipyridine palladium complexes have been developed as general pre-catalysts for a range of cross-coupling reactions. scispace.com The this compound ligand could stabilize Pd(0) and Pd(II) intermediates in these catalytic cycles, potentially offering high thermal stability and activity. In the Sonogashira reaction, bipyridine-type ligands have been shown to be effective, and in some cases, photocatalytic systems using a tris(bipyridine)ruthenium(II) complex can activate the palladium catalyst with visible light, replacing the traditional copper co-catalyst. nih.govrsc.org

Table 1: Performance of Palladium Catalysts with Analogous N-Donor Ligands in Cross-Coupling Reactions
ReactionCatalyst/Ligand SystemSubstratesConditionsYield/OutcomeReference
HeckPd(NN')Cl₂ (NN' = Pyridyl-imine)Iodobenzene + Methyl AcrylateDMF, 80°C, Et₃NComplete conversion, TOF up to 1253 h⁻¹ researchgate.net
Sonogashira (photo-activated)Pd(CH₃CN)₂Cl₂ / P(t-Bu)₃ / [Ru(bpy)₃]²⁺Aryl Bromides + Terminal AlkynesVisible light, rtGood yields for various aryl bromides nih.gov
SuzukiPd(II) with Amido/pyridyl carboxylate ligandAryl Halides + Arylboronic AcidsRoom temperatureHigh turnover numbers organic-chemistry.org

Hydrogenation and transfer hydrogenation are crucial reduction methods in organic synthesis. These reactions are often catalyzed by complexes of rhodium, ruthenium, and iridium, where the ligand plays a key role in activating the metal center and facilitating hydride transfer. Pyridine-based ligands are widely used in this context.

Iridium and rhodium complexes featuring bipyridyl or functionalized pyridine ligands are effective pre-catalysts for the transfer hydrogenation of ketones, aldehydes, and N-heterocycles, using hydrogen sources like isopropanol or formic acid. nsf.govnsf.govliverpool.ac.uk For example, cyclopentadienone iridium bipyridyl complexes are active catalyst precursors for the transfer hydrogenation of various ketones and aldehydes under mild conditions. nsf.gov Similarly, Ru(II) complexes bearing pyridine-based tridentate and bidentate ligands have been extensively studied for the transfer hydrogenation of aryl ketones. researchgate.net The catalytic rates are strongly influenced by the specific structure of the nitrogen-containing ligands. researchgate.net The bidentate nature of this compound could be leveraged to create robust and active catalysts for these transformations, potentially enabling chemo- or even enantioselective reductions if a chiral variant were synthesized.

Table 2: Application of Ru, Rh, and Ir Complexes with Pyridine-Type Ligands in Transfer Hydrogenation
Metal CenterLigand SystemSubstrateH-SourceKey FindingReference
IridiumCyclopentadienone / DimethylbipyridineKetones, AldehydesHCO₂H/Et₃NActive under mild conditions; implicates a cationic iridium hydride intermediate. nsf.gov
Ruthenium(II)Tridentate/Bidentate Pyridine-basedAryl Ketones2-Propanol/KOHCatalytic rates strongly depend on the ligand structure. researchgate.net
IridiumPyridinylidene/N-AmidateBenzaldehydeiso-PropanolCatalytic activity correlates with electronic properties of the ligand. nih.gov
Rhodium(III)PN-type ligand with boraneNitroarenesH₂Adaptive catalyst allows selective reduction to either hydroxylamines or anilines. nih.gov

Beyond hydrogenation, metal complexes are pivotal in a wide array of oxidation and reduction reactions. Manganese complexes, in particular, are attractive for oxidation catalysis due to the metal's abundance and versatile oxidation states. nih.gov The ligand framework is crucial for controlling the reactivity and stability of the manganese center. nih.govcityu.edu.hk Ligands incorporating pyridine rings, such as tetra-aza macrocycles, have been used to create manganese complexes that catalyze the disproportionation of hydrogen peroxide, mimicking catalase enzymes. nih.gov The electronic properties of the pyridine ring, when tuned with substituents, can enhance the catalytic activity. nih.gov

For reduction catalysis, ruthenium complexes have been developed for the deoxygenation of ketones, a transformation analogous to the classical Wolff-Kishner reduction but proceeding under milder conditions. rsc.org Ruthenium pincer complexes with bipyridine-based frameworks have also been shown to be highly active for the reduction of esters. acs.org The this compound ligand could be employed in such systems, where its electronic character would modulate the redox potential of the metal center, thereby influencing its catalytic efficacy in oxidation or reduction pathways.

Late-transition metal catalysts, especially those based on nickel and palladium with α-diimine ligands, have revolutionized olefin polymerization. juniperpublishers.com These systems are known for their ability to produce polyolefins with unique microstructures, including highly branched polymers, and for their tolerance to polar functional groups in monomers. juniperpublishers.comnih.gov

The this compound ligand shares structural similarities with the classic α-diimine scaffold, featuring two nitrogen donors that can form a stable chelate with a metal center. Nickel and palladium complexes with α-diimine ligands show high activity for ethylene (B1197577) polymerization and can catalyze the living/controlled polymerization of α-olefins, yielding polymers with narrow molecular weight distributions. rsc.orgacs.org Furthermore, palladium catalysts with amine-imine or phosphine-based ligands are capable of copolymerizing ethylene with polar monomers like methyl acrylate and vinyl ethers. rsc.orgnih.gov By analogy, a palladium or nickel complex of this compound could potentially catalyze ethylene polymerization and the copolymerization with functionalized olefins, with the ligand's rigid backbone influencing chain-walking mechanisms and thus the polymer's final architecture.

Table 3: Ethylene Polymerization Performance of Analogous Ni/Pd Diimine and Amine-Imine Catalysts
Catalyst SystemCo-catalyst/ActivatorPolymerization Temp.Activity (g PE / (mol·h))Key Polymer PropertyReference
α-Diimine NickelEt₂AlClHigh TemperatureUp to 10⁶Highly-branched polyethylene juniperpublishers.com
α-Diimine NickelMAO20°C~2.6 x 10⁵Narrow MWD (Đ < 1.2) for poly(1-hexene) rsc.org
Amine-Imine PalladiumNone (Cationic)25°CLiving polymerizationBranched PE; copolymerizes with methyl acrylate rsc.org
α-Diimine PalladiumNaBAF25°C~1.0 x 10⁵Can be controlled by supramolecular assembly chinesechemsoc.org

Heterogeneous Catalysis Using Immobilized this compound Derivatives

Immobilizing homogeneous catalysts onto solid supports combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. The structure of this compound makes it an excellent candidate for immobilization on various support materials.

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials that can serve as excellent platforms for catalysis. A derivative of this compound could be incorporated into a MOF structure in several ways. It could be used as a functional linker (or strut) during MOF synthesis (if appropriately functionalized with, for example, carboxylate groups), creating a framework with built-in catalytic sites. Alternatively, it could be introduced post-synthetically into the pores of an existing MOF, where its pyridine groups could coordinate to open metal sites on the MOF nodes or serve as a binding site for catalytically active metal nanoparticles.

Polymers: Polymer supports offer a robust and versatile medium for catalyst immobilization. A vinyl-functionalized derivative of this compound could be synthesized and subsequently polymerized or co-polymerized with other monomers (like styrene) to create a solid catalytic material. Another approach is to graft the molecule onto a pre-formed polymer support, such as polystyrene or silica gel.

Nanoparticles: Metal nanoparticles are highly active catalysts, but they tend to aggregate, leading to a loss of activity. Ligands are crucial for stabilizing these nanoparticles. The pyridine nitrogen atoms of this compound can act as effective capping agents, binding to the surface of metal nanoparticles (e.g., palladium, rhodium, ruthenium) to prevent agglomeration. researchgate.net This stabilization enhances the durability and recyclability of the nanocatalyst. For example, palladium nanoparticles stabilized on a pyridinium-supported ionic liquid phase have been shown to be highly dispersed and active in aminocarbonylation reactions with low metal leaching. nih.gov The defined structure of the ligand could also influence the shape and exposed crystal facets of the nanoparticles, thereby tuning their catalytic selectivity.

Catalyst Stability and Recyclability Studies

The structural framework of this compound, characterized by its rigid backbone and the presence of nitrogen atoms in the pyridine rings, offers excellent potential for the development of stable and recyclable catalysts. The pyridine moieties can act as strong coordination sites for metal centers, anchoring them securely and preventing leaching during the catalytic process. This robust coordination is a key factor in enhancing catalyst longevity and enabling its reuse over multiple cycles.

Research on analogous systems underscores this principle. For instance, poly(4-vinylpyridine)-supported catalysts have demonstrated remarkable stability and recyclability. A copper iodide catalyst supported on this polymer, used for the synthesis of coumarin derivatives, could be recycled up to eight times without any significant loss of catalytic efficiency. Similarly, a cobalt complex with a poly(4-vinylpyridine-co-divinylbenzene) support showed no significant metal leaching during catalytic tests, confirming the stability imparted by the pyridine-containing polymer backbone. researchgate.net

This concept extends to highly structured materials like metal-organic frameworks (MOFs) and periodic mesoporous organosilicas (PMOs) where pyridine-containing linkers are incorporated. A Zr-based MOF catalyst demonstrated effective recycling and reuse for five consecutive runs. nih.gov In another study, a PMO functionalized with pyridine groups served as a catalyst for the Knoevenagel condensation and was successfully reused for ten cycles without a notable decrease in its activity. mdpi.com These examples strongly suggest that catalysts designed with this compound as a ligand would exhibit similar high levels of stability and recyclability, which are critical for sustainable chemical processes.

Below is a summary of the recyclability of catalysts containing pyridine-based ligands, analogous to this compound.

Catalyst SystemReactionNumber of CyclesOutcome
Poly(4-vinylpyridine)-CuI Pechmann Reaction8No significant loss of efficiency.
Poly(4-vinylpyridine-co-divinylbenzene)-Co(II) researchgate.netCyclohexane OxidationN/ANo significant metal leaching observed.
Pyridine-functionalized PMO mdpi.comKnoevenagel Condensation10No significant loss of catalytic activity.
Zr-based MOF with N-donor linker nih.govPyrazolo[3,4-b]pyridine Synthesis5Catalyst can be recycled and reused.

Organocatalysis Mediated by this compound

The this compound molecule possesses intrinsic features that make it a candidate for organocatalysis, where the catalyst is a small organic molecule. The nitrogen atom in the pyridine ring has a lone pair of electrons, allowing it to function as a Lewis base or a Brønsted base. This basicity is crucial for catalyzing a variety of organic transformations.

A prominent example of this is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Materials incorporating pyridine moieties have been shown to effectively catalyze this reaction by activating substrates through basic catalysis. mdpi.com The pyridine nitrogen can deprotonate a pro-nucleophile, initiating the reaction cascade.

Furthermore, the vinylpyridine structure is active in various asymmetric organocatalytic reactions. Studies on related vinyl-substituted heterocycles, such as 3-vinylindoles, have shown their participation as reactive components in cycloaddition reactions. mdpi.comresearchgate.net More directly, research on acyclic vinyl pyridines has demonstrated their utility in stereocontrolled [2+2] photocycloadditions when combined with a chiral Brønsted acid catalyst. nih.gov In such systems, the pyridine nitrogen is protonated by the chiral acid, forming a pyridinium (B92312) ion that is then activated for the subsequent photochemical step. This dual activation strategy, involving both the pyridine nitrogen and the vinyl group, highlights the multifunctional potential of the this compound scaffold in organocatalysis.

Organocatalytic Reaction TypeRole of Pyridine/Vinylpyridine MoietyExample Application
Knoevenagel Condensation mdpi.comPyridine nitrogen acts as a basic site to activate substrates.Condensation of aldehydes with active methylene compounds.
Asymmetric [2+2] Cycloaddition nih.govPyridine nitrogen is protonated by a chiral acid to form a reactive pyridinium ion.Stereocontrolled synthesis of cyclobutane (B1203170) derivatives.
Pyridine Functionalization acs.orgForms pyridinyl radicals upon single-electron reduction of pyridinium ions.C-H functionalization to form new C-C bonds.

Photocatalytic Systems Involving this compound

The extended π-conjugated system of this compound, spanning across the two pyridine rings and the vinyl bridge, makes it an excellent candidate for applications in photocatalysis. This structure allows the molecule to absorb light and transfer energy, a key process in photoredox catalysis. When used as a ligand, it can significantly influence the photophysical properties of metal complexes.

Studies on cycloplatinated(II) complexes containing 2-vinylpyridine (B74390) ligands have shown that the emission properties are primarily localized on the vinylpyridine ligand, which acts as the main chromophoric unit. nih.gov This indicates that ligands like this compound can be instrumental in designing new luminescent metal complexes for use as photosensitizers.

In addition to its role as a ligand, the vinylpyridine moiety can participate directly in photocatalytic reactions. A notable example is the asymmetric [2+2] cycloaddition of vinyl pyridines, which is achieved through the combination of a visible-light photocatalyst (e.g., an Iridium(III) complex) and a chiral organocatalyst. nih.gov In this system, the photocatalyst sensitizes the vinyl pyridine substrate, enabling the cycloaddition to proceed with high stereocontrol. Similarly, photochemical methods have been developed for the functionalization of pyridines using an iridium-based photocatalyst, which proceeds via the formation of pyridinyl radicals. acs.org

Furthermore, composite materials that pair vinylpyridine-based polymers with semiconductor metal oxides like TiO2 and ZnO have been developed for the photocatalytic degradation of organic pollutants, demonstrating the versatility of this structural motif in environmental remediation applications. nih.gov

Mechanistic Insights into this compound-Mediated Catalytic Cycles

Understanding the mechanistic pathways is crucial for optimizing catalytic performance and designing new catalysts. For catalysts incorporating this compound, several mechanistic aspects are of key importance.

In the context of organocatalysis and photocatalysis, a recurring mechanistic theme is the formation of pyridinyl radical intermediates. In one proposed mechanism, the pyridine is first protonated to form a pyridinium ion. This ion can then accept an electron from an excited-state photocatalyst in a single-electron transfer (SET) event, generating a pyridinyl radical. acs.org This highly reactive radical can then engage in bond-forming reactions. A similar pathway is proposed for photocatalytic cycloadditions, where photosensitization of the vinyl pyridine leads to the formation of pyridyl diradicals that drive the reaction. nih.gov

When this compound acts as a ligand in metal-catalyzed reactions, the pyridine nitrogen atoms play a pivotal role in the catalytic cycle. They coordinate to the metal center, influencing its electronic properties and steric environment. Kinetic studies on related vinylpyridine-platinum complexes undergoing oxidative addition have suggested an SN2 mechanism, where the electronic properties of the ancillary ligands significantly affect the reaction rates. nih.gov The pyridyl group can also guide the formation and stabilization of catalytically active metal nanoparticles, as observed in studies with poly(4-vinyl-pyridine), which helps to stabilize palladium nanoparticles and influence their reactivity. researchgate.net

It is also important to consider potential catalyst deactivation pathways. For pyridine-containing iron catalysts, the formation of inactive dimeric species has been identified as a possible route for deactivation. nih.gov Understanding such pathways is essential for designing more robust and efficient catalysts based on the this compound scaffold.

Mechanistic Investigations of Reactions Involving E 3 2 4 Pyridyl Vinyl Pyridine

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions specifically involving (E)-3-[2-(4-Pyridyl)vinyl]pyridine are not extensively available in the public domain. However, insights can be gleaned from studies on analogous systems. For instance, kinetic studies on the oxidative addition of methyl iodide to cycloplatinated(II) complexes of 2-vinylpyridine (B74390) have pointed towards an SN2 mechanism. sigmaaldrich.com The rate of this reaction was found to be dependent on the electron density at the metal center, which is influenced by the ancillary ligands. sigmaaldrich.com

Thermodynamic parameters for related bipyridine compounds have been investigated. For example, vapor-liquid equilibrium (VLE) data for the binary system of 2-methylpyridine (B31789) and 2-vinylpyridine have been measured and successfully modeled using the NRTL, Wilson, and UNIQUAC models. researchgate.net These models provide binary interaction parameters that are crucial for designing separation processes. researchgate.net The table below summarizes the root mean square deviation (RMSD) values for the vapor phase mole fraction predicted by these models for a related ternary system.

Table 1: Thermodynamic Model Parameters for a Vinylpyridine-Containing System

Thermodynamic Model Maximum RMSD of Vapor Phase Mole Fraction
NRTL 0.0547
Wilson 0.0471
UNIQUAC 0.0498

Data is for a ternary system predicted from binary interaction parameters of systems including 2-vinylpyridine. researchgate.net

Furthermore, studies on the growth kinetics of adsorbed layers of poly(2-vinylpyridine) on silicon oxide have revealed linear and logarithmic growth regimes, with the crossover time being temperature-dependent. mdpi.com The activation energy for this process has been determined, providing insights into the polymer-surface interactions. mdpi.com While these studies are on a polymeric system, they highlight the type of kinetic analysis that can be applied to understand the interactions of vinylpyridine moieties.

Intermediates and Transition State Analysis

The investigation of reaction intermediates and transition states provides a deeper understanding of the reaction mechanism at a molecular level. For reactions involving vinylpyridines, the formation of radical species and the analysis of transition state energies through computational methods are common approaches.

In the context of photochemical reactions, such as the [2+2] cycloaddition of acyclic vinyl pyridines, the formation of pyridyl and pyridinium (B92312) diradicals has been proposed as key intermediates. nih.gov It has been observed that 3-substituted vinyl pyridines are poor substrates in such reactions compared to their 2- and 4-substituted counterparts. nih.gov This difference in reactivity is attributed to the electronic stabilization of the intermediate radical species. For 2- and 4-vinylpyridines, the vinyl group's π-electrons can delocalize to the nitrogen atom, stabilizing the conjugate acid form, a stabilization not as readily accessible for the 3-substituted isomer. nih.gov

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the reaction pathway, rate, and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. In the context of reactions involving this compound and related compounds, solvent effects have been noted in several studies.

For instance, in the photochemical functionalization of pyridines, the initial experiments conducted in acetone (B3395972) under blue light irradiation yielded no product. nih.gov However, changing the irradiation wavelength and solvent system led to the successful formation of the allylated pyridine (B92270) product. nih.gov This highlights the critical role of the solvent in facilitating the formation of photoactive electron donor-acceptor (EDA) complexes. nih.gov

The morphology of polymers derived from vinylpyridines, such as poly-4-vinylpyridine (P4VP), is also influenced by the solvent environment. scirevfew.net These morphological changes, in turn, affect the photophysical properties of the polymer. scirevfew.net Furthermore, the solvation properties of quaternized P4VP derivatives in binary solvent mixtures, such as DMSO/H₂O, have been studied to understand the key polymer-solvent interactions. mdpi.comnist.gov

Isotope Labeling Studies

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. For pyridine-containing compounds, nitrogen and hydrogen isotope labeling have been employed to study various reactions.

A notable strategy for nitrogen isotope exchange in pyridines involves a Zincke activation strategy. nih.govchemrxiv.org This method has been shown to be effective for pyridines bearing substituents at the 2, 3, and 4 positions, allowing for their conversion to the corresponding ¹⁵N-labeled counterparts. nih.gov This suggests that this compound could potentially be labeled with ¹⁵N, which would be invaluable for mechanistic studies of its reactions, particularly those involving transformations at the nitrogen atoms. The general applicability of this method is highlighted by its success with a range of substituted pyridines. chemrxiv.org

Hydrogen isotope labeling is another common technique. Deuterated 2-vinylpyridine has been used for tagging in isotope-coded two-dimensional maps for proteomic analysis. unl.pt While this application is in a different field, it demonstrates the feasibility of synthesizing deuterated vinylpyridine precursors that could be used to prepare isotopically labeled this compound for mechanistic investigations.

Photochemical and Photophysical Reaction Mechanisms

The photochemistry and photophysics of vinylpyridines are rich and varied, involving processes such as photoisomerization, cycloaddition, and energy transfer. The extended π-system of this compound makes it a prime candidate for interesting photochemical behavior.

One of the fundamental photochemical reactions of pyridines is photoisomerization. Upon UV irradiation, pyridine can undergo ring-opening to form 5-amino-2,4-pentadienal, a process that is believed to proceed via a Dewar pyridine intermediate. organic-chemistry.orgmdpi.comnih.gov This ring-opening is partially reversible. organic-chemistry.orgmdpi.com In the context of poly(4-vinylpyridine), these photogenerated aminoaldehyde moieties can undergo self-condensation to form cross-linked, conjugated oligomers. organic-chemistry.orgmdpi.com

Another important photochemical pathway is the [2+2] photocycloaddition. Studies on acyclic vinyl pyridines have shown that visible light irradiation in the presence of a photocatalyst can lead to the formation of cyclobutane (B1203170) rings. nih.gov The proposed mechanism involves the generation of pyridyl or pyridinium diradical intermediates. nih.gov

The photophysical properties of vinylpyridine-containing systems have also been extensively studied. For instance, the incorporation of vinylpyridine moieties into larger conjugated systems, such as cyclopentadithiophene-vinylene oligomers, results in materials with interesting optical and electronic properties. uclm.es The protonation of the pyridine nitrogen atoms in these systems leads to significant red-shifts in their electronic absorption spectra. uclm.es Furthermore, polymers of 4-vinylpyridine (B31050) functionalized with Rhenium(I) complexes exhibit morphology-dependent photophysical properties, including resonance energy transfer between different pendant groups. scirevfew.net

Table 2: Photophysical Data for a Pyridine End-Capped Cyclopentadithiophene-Vinylene Oligomer (Py1CPDTV)

Property Value
Absorption Maximum (neutral, in dichloromethane) 450 nm
Absorption Maximum (singly protonated) 532 nm
Absorption Maximum (doubly protonated) 584 nm
Emission Maximum (in dichloromethane) 584 nm

Data from a study on pyridine end-capped cyclopentadithiophene-vinylene oligomers. uclm.es

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is of interest for its potential use in electronic devices, sensors, and electrocatalysis. The pyridine rings in the molecule can undergo both reduction and oxidation, and the vinyl bridge facilitates electronic communication between the two rings.

Electrochemical carboxylation of pyridines using CO₂ has been demonstrated as a method for C-H functionalization. nih.gov The mechanism is proposed to involve the formation of a radical anion intermediate upon electrochemical reduction of the pyridine. nih.gov The site selectivity of the carboxylation (C4 vs. C5) can be controlled by the choice of the electrolysis setup (undivided vs. divided cell), which highlights the role of anodically generated species in influencing the reaction pathway. nih.gov

The interaction of poly(4-vinylpyridine) with metal surfaces has also been studied electrochemically. For example, on a copper electrode in the presence of thiocyanate (B1210189) ions, electrogenerated Cu(I) ions can complex with the pyridine units of the polymer to form an electroactive film on the electrode surface. researchgate.net The copper center in this polymer complex can be subsequently oxidized to Cu(II). researchgate.net

Cyclic voltammetry is a key technique for investigating the electrochemical properties of such compounds. Studies on various polypyridine ligands and their metal complexes have provided a wealth of data on their redox potentials. nih.gov This data is crucial for understanding the electronic properties of these molecules and for designing new materials with specific electrochemical characteristics. The table below presents representative electrochemical data for related polypyridine complexes.

Table 3: Electrochemical Data for Cobalt(II) Complexes with Bipyridine Ligands

Complex E₁/₂ (Coᴵᴵ/ᴵ) (V vs. Fc/Fc⁺) E₁/₂ (Coᴵᴵᴵ/ᴵᴵ) (V vs. Fc/Fc⁺)
Co(bpy)₂₂ -1.24 0.28
Co(4,4'-di-Me-bpy)₂₂ -1.33 0.19
Co(4,4'-di-tBu-bpy)₂₂ -1.37 0.15

Data from a study on electrochemical and electronic properties of substituted polypyridine ligands and their Co(II) complexes. nih.gov

Advanced Materials Science Applications of E 3 2 4 Pyridyl Vinyl Pyridine Non Biological

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Solar Cells)

Pyridine-containing compounds are integral to the development of high-performance optoelectronic devices. acs.orgrsc.org Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and host materials in Organic Light-Emitting Diodes (OLEDs), as well as components in organic solar cells. acs.orgrsc.org The introduction of materials like (E)-3-[2-(4-Pyridyl)vinyl]pyridine and its derivatives into devices such as OLEDs can significantly enhance efficiency, lower drive voltages, and improve device stability. acs.orgnih.gov For instance, pyridine-based ETMs in OLEDs can facilitate electron injection from the cathode and block holes, leading to more balanced charge transport and recombination within the emissive layer. acs.orgrsc.org In solar cells, pyridine-containing polymers have been explored as polymer electrolytes. korea.ac.kr

Charge carrier mobility is a critical parameter that governs the performance of organic semiconductor devices. rsc.org The electron-deficient pyridine (B92270) rings in molecules like this compound suggest a natural predisposition for electron transport. Pyridine-based materials are recognized as some of the most effective ETMs in OLEDs. acs.org The intrinsic electron mobility of these materials is closely linked to device performance, with higher mobilities often resulting in lower series resistance and improved power conversion efficiency in solar cells. rsc.org

The mobility of charge carriers in organic materials is often dependent on the electric field. researchgate.net Studies on various pyridine-containing materials have determined electron mobilities that are comparable to the hole mobilities of conventional hole-transport materials. researchgate.net For example, phenanthroline derivatives, which also feature nitrogen-containing aromatic rings, exhibit high electron mobilities. researchgate.net The charge transport characteristics can be influenced by factors such as molecular packing in the solid state and interactions between adjacent molecules. The decrease in charge mobility at high carrier densities, due to carrier-carrier collisions, is a significant factor in the performance of semiconductor devices under various operating conditions. aps.org

Below is a table summarizing the charge carrier mobilities of various organic electronic materials, including pyridine-based compounds, to provide context for the potential performance of this compound.

Material ClassCompound ExampleMobility TypeMobility (cm²/Vs)Device
Diketopyrrolopyrrole PolymerPDDTP-DPPHole~0.01Transistor
Diketopyrrolopyrrole PolymerPDDTP-DPPElectron~0.01Transistor
Pyrene-Pyridine DerivativePy-BrHole-OLED
Phenanthroline DerivativeBCPElectron10⁻³-
Phenanthroline DerivativeBPhenElectron10⁻⁵ - 10⁻⁴OLED

This table presents representative data for different classes of organic semiconductors to illustrate the range of charge carrier mobilities. The specific mobility of this compound would require targeted experimental measurement.

The behavior of photoexcited states, or excitons, is fundamental to the operation of optoelectronic devices. In materials like poly(p-pyridyl vinylene), which shares a similar conjugated backbone with this compound, the primary photoexcitation is a Coulombically bound, intrachain singlet exciton. aps.org Studies on poly(p-pyridyl vinylene) in both solid and solution forms show nearly identical photoinduced absorption responses, indicating that the fundamental photophysics are governed by the properties of individual polymer chains rather than intermolecular species like excimers. aps.org

Chemo-Sensors and Biosensors (focus on chemical detection mechanisms)

The pyridine moieties in this compound serve as effective coordination sites for metal ions, making this compound and its derivatives promising candidates for chemosensors. nih.govnih.govnih.gov The interaction between the sensor molecule and the target analyte can trigger a measurable optical response, most commonly a change in fluorescence intensity.

A primary mechanism for ion detection using pyridine-based ligands is fluorescence quenching. nih.govmdpi.org In this process, the binding of a metal ion to the pyridine nitrogen atoms of the fluorophore leads to a decrease in its fluorescence quantum yield. mdpi.org This quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (the metal ion). nih.govmdpi.org

Research on bispyrazole pyridine derivatives has shown that they can selectively detect various metal ions such as Cd(II), Co(II), Pb(II), and Cu(II) in solution. nih.gov The interaction is a static quenching process, confirmed by the formation of new complexes. nih.gov The strength of this interaction can be quantified by the Stern-Volmer quenching constant (Ksv), which is determined from the linear relationship between the fluorescence intensity ratio (F₀/F) and the concentration of the quencher. mdpi.org

The selectivity of the sensor is determined by the specific binding affinity between the ligand and different metal ions. For example, pyrrolo[3,4-c]pyridine-based chemosensors have demonstrated high selectivity for Fe(III) and Fe(II) ions over other common cations, with detection possible in the 10⁻⁷ M range. acs.org

Below is a table illustrating the quenching constants for a pyridine-based sensor with various metal ions.

FluorophoreMetal Ion (Quencher)Quenching MechanismStern-Volmer Constant (Ksv) (L·mol⁻¹)
2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridineCd(II)Static1.29 x 10⁴ (at 298 K)
2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridineCo(II)Static3.59 x 10⁴ (at 298 K)
2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridinePb(II)Static2.12 x 10⁴ (at 298 K)
2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridineCu(II)Static4.31 x 10⁴ (at 298 K)

Data adapted from studies on a representative bispyrazole pyridine derivative to illustrate the principle of selective ion detection via fluorescence quenching. nih.gov

The application of organic materials in gas sensing is a growing field of research. mdpi.com The porous nature of certain coordination polymers, which can be formed using polytopic pyridine-based ligands like this compound, makes them suitable for gas sorption applications. researchgate.net These materials can exhibit selective adsorption of gases like nitrogen and hydrogen. researchgate.net

For example, a one-dimensional coordination polymer, [Co(Piv)₂(4-ptz)(C₂H₅OH)₂]n, synthesized with a tri-pyridyl triazine ligand, becomes a microporous sorbent upon desolvation. researchgate.net This desolvated material, [Co(Piv)₂(4-ptz)]n, demonstrates the ability to adsorb N₂ and H₂ at 78 K. researchgate.net The mechanism of sensing relies on the interaction between the gas molecules and the porous framework, which can induce a measurable change in the material's physical or electronic properties. The structural flexibility and tunable pore environments of coordination polymers assembled from ligands like this compound offer significant potential for developing next-generation gas sensing materials.

Polymeric Materials and Copolymers Incorporating this compound Units

Incorporating this compound or similar vinylpyridine units into polymer chains is a versatile strategy to create functional materials with tailored properties. acs.orgsigmaaldrich.com The pyridine groups provide sites for further chemical modification, coordination with metals, or influencing the self-assembly of block copolymers. acs.org Copolymers containing vinylpyridine are used in a wide array of applications, including the creation of permselective membranes for sensors and as precursors for redox-active polymers. sigmaaldrich.com

The synthesis of these copolymers can be achieved through methods like free radical polymerization. icm.edu.plhacibayram.edu.tr For instance, copolymers of 4-vinylpyridine (B31050) have been synthesized with monomers like styrene (B11656) and 2-hydroxyethyl methacrylate. sigmaaldrich.comicm.edu.plhacibayram.edu.tr The resulting materials, such as poly(4-vinylpyridine-co-styrene), combine the properties of both monomers. sigmaaldrich.com

Furthermore, this compound can act as a linker ligand in the formation of coordination polymers. researchgate.net These materials consist of metal ions or clusters connected by organic ligands, creating one-, two-, or three-dimensional networks. researchgate.netrsc.orgnih.gov The structure and properties of these coordination polymers are highly dependent on the geometry of the ligand and the coordination preference of the metal ion. For example, the ligand trans-1,2-bis(4-pyridyl)ethylene (a close structural analog) reacts with metal pivalates to form 1D coordination polymers. researchgate.net The resulting frameworks can exhibit interesting magnetic properties and porosity, making them suitable for applications in gas storage and catalysis. researchgate.netnih.gov

Below is a table summarizing various copolymers and coordination polymers that incorporate vinylpyridine or structurally similar units.

Polymer TypeMonomers / LigandsMetal Ion (if any)Resulting Polymer StructurePotential Application
Random Copolymer4-vinylpyridine, StyreneN/ALinear copolymer chainPermselective membranes, Redox polymers sigmaaldrich.com
Random Copolymer4-vinylpyridine, 2-hydroxyethyl methacrylateN/ALinear copolymer chainHydrophilic materials, Coatings icm.edu.plhacibayram.edu.tr
Comb-like CopolymerPoly(oxyethylene methacrylate), 4-vinylpyridineN/AComb-like structureSolid-state polymer electrolytes korea.ac.kr
Coordination Polymertrans-1,2-bis(4-pyridyl)ethylene, PivalateCo(II), Ni(II), Cu(II)1D chainMagnetic materials, Gas sorption researchgate.net
Coordination Polymer5-(3′,5′-dicarboxylphenyl)nicotinic acid, 1,2-di(4-pyridyl)ethyleneCo(II)2D sheetHeterogeneous catalysis nih.gov

Synthesis of Functional Polymers

While (E)-1,2-bis(4-pyridyl)ethylene (bpe) is not typically polymerized in the traditional sense of vinyl monomers, it is a cornerstone in the synthesis of a major class of functional polymers known as coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org In these materials, the bpe molecule does not form the polymer backbone itself but acts as a "linker" or "pillar" that connects metal ions or metal-containing clusters into one-, two-, or three-dimensional networks.

The synthesis is generally achieved through self-assembly in solution, where a metal salt and the bpe ligand are dissolved, often with another carboxylate-based linker, and allowed to crystallize. rsc.orgrsc.org The nitrogen atoms on the terminal pyridine rings of bpe coordinate with the metal centers, bridging them over a significant distance (approximately 11.4 Å). This process allows for the rational design of polymer networks with predictable structures and functionalities. For example, bpe is frequently used to connect 2D layered structures into 3D pillared-layer frameworks, a common strategy for creating porous materials. nih.gov

Polymer Structure-Property Relationships

The specific geometry and electronic nature of the (E)-1,2-bis(4-pyridyl)ethylene ligand directly govern the structure-property relationships of the resulting coordination polymers.

Structural Influence : The rigidity and linear N-donor arrangement of bpe are critical for forming extended, organized networks rather than simple discrete molecules. Its length allows for the creation of large pores and channels within the polymer framework. In pillared-layer MOFs, the bpe ligands act as spacers that prevent the 2D layers from collapsing, thus generating permanent porosity. The structure of the final polymer, whether it's a 2D sheet or a 3D interpenetrated network, is highly dependent on the choice of metal ion and the other ligands used in conjunction with bpe. rsc.orgnih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Based on this compound

(E)-1,2-bis(4-pyridyl)ethylene is a prolific building block in the field of Metal-Organic Frameworks (MOFs). nih.gov Its role as a linear, bidentate pillar is well-established for constructing 3D frameworks with tunable pore environments. rsc.orgrsc.orgnih.gov In contrast, its application in Covalent Organic Frameworks (COFs), which are constructed exclusively from light elements via strong covalent bonds, is not widely documented in the scientific literature. The primary utility of bpe is therefore in coordination-based frameworks (MOFs).

Gas Adsorption and Separation

The porous nature of MOFs constructed with bpe linkers makes them promising candidates for gas storage and separation applications. The dimensions of the pores can be precisely tuned to selectively adsorb molecules of a certain size and shape, a property critical for industrial separations.

Detailed research findings include:

A zinc-based MOF, formulated as [Zn₂(muconate)₂(bpe)] (referred to as 6-bpe), demonstrated selectivity for carbon dioxide over nitrogen and hydrogen, with a CO₂ uptake of 86.68 cm³/g (3.87 mmol/g) at 196 K. rsc.org

Another microporous MOF, Zn(ADC)(4,4′-Bpe)₀.₅, features a triply interpenetrated structure with small pore apertures of approximately 3.4 Å × 3.4 Å. nih.gov This precise pore size allows it to act as a molecular sieve, exhibiting high selectivity for the separation of gas mixtures such as H₂/N₂, H₂/CO, and CO₂/CH₄. nih.gov

Flexible MOFs, such as Ni(bpe)[Ni(CN)₄], exhibit a "gate-opening" phenomenon. rsc.org These materials can undergo a reversible structural change from a non-porous to a porous phase upon exposure to a specific gas pressure, making them highly selective for CO₂ capture. rsc.org

Table 1: Gas Adsorption Properties of Selected MOFs Containing (E)-1,2-bis(4-pyridyl)ethylene

MOF Name/Formula Gas Mixture Selectivity CO₂ Uptake Pore Size (Å) Reference
[Zn₂(muconate)₂(bpe)] CO₂/N₂, CO₂/H₂ Selective for CO₂ 86.68 cm³/g at 196 K Not Specified rsc.org
Zn(ADC)(4,4′-Bpe)₀.₅ H₂/N₂, H₂/CO, CO₂/CH₄ Highly Selective Not Specified ~3.4 x 3.4 nih.gov
Ni(bpe)[Ni(CN)₄] CO₂ Selective Adsorption Not Specified Flexible/Gated rsc.org

Porosity and Surface Area Characterization

The porosity of MOFs is a defining characteristic for their application in areas like gas adsorption and catalysis. This property is typically characterized using gas sorption analysis, often with nitrogen at 77 K, to determine parameters like the specific surface area (often calculated by the Brunauer-Emmett-Teller, or BET, method) and pore volume.

For MOFs containing bpe, the porosity is a direct consequence of the framework's architecture.

In the case of Zn(ADC)(4,4′-Bpe)₀.₅, the interpenetration of three identical networks significantly reduces the potential void space, resulting in well-defined micropores with dimensions of approximately 3.4 Å × 3.4 Å. nih.gov This small pore size is key to its molecular sieving capabilities.

Some bpe-containing frameworks can have their porosity dynamically altered. The flexible Ni(bpe)[Ni(CN)₄] MOF can switch between a low-porosity and a high-porosity phase in the presence of CO₂. rsc.org This demonstrates that the porosity is not always static and can be a functional property of the material.

Luminescent Materials (e.g., Phosphors, Fluorescent Dyes)

The extended π-conjugation of the ethylene (B1197577) bridge and pyridine rings in (E)-1,2-bis(4-pyridyl)ethylene makes it a chromophoric ligand suitable for constructing luminescent materials. When incorporated into metal complexes or MOFs, its photophysical properties can be modulated by the choice of the metal ion.

Rhenium Cluster Complexes : A series of octahedral rhenium cluster complexes with the formula trans-[{Re₆Q₈}(bpe)₄X₂] (where Q=S or Se; X=Cl or Br) exhibit red photoluminescence. bohrium.com A comparative study showed that the conjugated π-system of bpe is fundamental to the electronic structure and luminescent properties, which differ significantly from complexes made with a similar but non-conjugated ligand. bohrium.com

Zinc Complexes : A dinuclear zinc complex incorporating bpe has been synthesized that displays photocontrolled fluorescence, indicating potential applications in sensors or molecular switches. nih.govmdpi.com

MOFs : The ligand itself can impart luminescent properties to the entire framework. MOFs built with luminescent linkers like bpe can be used for applications such as chemical sensing, where the presence of a target analyte alters the fluorescence of the material.

Table 2: Photophysical Properties of Rhenium Cluster Complexes with bpe Ligand

Complex Property Observation Reference
trans-[{Re₆Q₈}(bpe)₄X₂] Luminescence Exhibits red photoluminescence. bohrium.com
Electronic Structure Shows multiple quasi-reversible electrochemical transitions associated with the reduction of the organic ligands. bohrium.com
Comparison The conjugated system of bpe fundamentally affects the electronic and luminescent properties compared to non-conjugated analogues. bohrium.com

Electrochemical Materials (e.g., Supercapacitors, Batteries)

The application of MOFs as electrode materials in energy storage devices like batteries and supercapacitors is an emerging field of research. rsc.orgbohrium.com The inherent porosity of MOFs can facilitate ion transport, while the metal centers and redox-active organic linkers can participate in electrochemical reactions. The nitrogen atoms in the pyridine rings of bpe can, in principle, act as active sites.

However, specific research detailing the use of MOFs constructed with (E)-1,2-bis(4-pyridyl)ethylene as the primary active material in batteries or supercapacitors is limited in the available literature. While many MOFs are investigated for these applications, nih.gov materials specifically based on the bpe linker have not been a major focus. A study on a nickel-based MOF containing L-tryptophan and bpe noted its potential as a sorbent for metal ions, which relies on electrochemical interactions, but did not test it as a battery or supercapacitor electrode.

The general challenges for using MOFs in electrochemical applications include their typically low electrical conductivity. rsc.org Future work may involve creating composites of bpe-based MOFs with conductive materials like graphene or developing frameworks with inherently higher conductivity to unlock their potential in this area.

Molecular Switches and Logic Gates

The ability of a molecule to exist in two or more stable or metastable states that can be reversibly interconverted by external stimuli forms the basis of a molecular switch. These stimuli can include light, heat, electricity, or chemical species. When the switching behavior of a molecule can be controlled to produce a defined output based on one or more inputs, it can function as a molecular logic gate, mimicking the operations of electronic logic gates (AND, OR, NOT, etc.) at the molecular level.

The structure of this compound, which is a derivative of stilbene (B7821643) (a well-known photoswitchable molecule), suggests that its primary switching mechanism would be E/Z photoisomerization . The central carbon-carbon double bond can undergo a reversible transformation from the trans (E) isomer to the cis (Z) isomer upon irradiation with light of a specific wavelength. A different wavelength of light or heat can then be used to revert the molecule to its original state. This isomerization process leads to significant changes in the molecule's geometry, electronic properties, and spectroscopic signatures (such as UV-Vis absorption and fluorescence), which are the basis for its function as a switch.

Furthermore, the two pyridine rings in this compound possess nitrogen atoms with lone pairs of electrons, making them excellent ligands for coordination with metal ions. This property opens up another avenue for creating molecular switches and logic gates. The coordination of a metal ion can significantly alter the photophysical and electrochemical properties of the molecule. For instance, the binding of a metal ion could:

Shift the absorption and emission wavelengths of the molecule.

Quench or enhance its fluorescence.

Alter the redox potential of the system.

Influence the E/Z isomerization process.

By carefully selecting the metal ion and controlling the coordination environment, it is possible to design systems where the output signal (e.g., fluorescence) is dependent on multiple inputs, such as the presence of a specific metal ion and light irradiation. This multi-input, single-output behavior is the fundamental principle of a molecular logic gate.

While direct experimental data on the implementation of this compound in molecular logic gates is not extensively available in the public domain, the behavior of analogous compounds provides a strong foundation for its potential. For example, research on other bipyridine and stilbazole derivatives has demonstrated their successful use in constructing various logic gates.

Table of Potential Logic Gate Operations:

Logic GateInput 1Input 2Output (e.g., Fluorescence)
AND Light (λ₁)Metal Ion (Mⁿ⁺)ON
OR Light (λ₁)Metal Ion (Mⁿ⁺)ON
NAND Light (λ₁)Metal Ion (Mⁿ⁺)OFF
NOR Light (λ₁)Metal Ion (Mⁿ⁺)OFF
XOR Light (λ₁)Metal Ion (Mⁿ⁺)ON (if one input is present)

The specific conditions (e.g., solvent, concentration, specific metal ion) and the resulting photophysical changes would need to be determined through detailed experimental investigation. The quantum yield of the photoisomerization process, which is a measure of the efficiency of the switching, would be a critical parameter to optimize.

Future Directions and Emerging Research Avenues for E 3 2 4 Pyridyl Vinyl Pyridine Chemistry

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of novel compounds, with significant implications for derivatives of (E)-3-[2-(4-Pyridyl)vinyl]pyridine. AI, particularly machine learning (ML) and deep learning (DL), offers powerful tools to navigate the vast chemical space and accelerate the design of materials with tailored properties. nih.govmdpi.com

ML algorithms can analyze extensive datasets of chemical structures and their corresponding properties to identify hidden patterns and relationships. mdpi.comnih.gov This data-driven approach can be harnessed to predict the biological activity, photophysical characteristics, and material performance of new this compound analogs before they are synthesized in the lab. For instance, quantitative structure-activity relationship (QSAR) models, a long-standing application of machine learning in chemistry, can be developed to predict the efficacy of new drug candidates based on this scaffold. bohrium.com

Deep learning models, such as recurrent neural networks (RNNs) and graph neural networks (GNNs), are particularly adept at generating novel chemical structures. nih.govnih.gov By training these models on large databases of known molecules, researchers can prompt them to design new this compound derivatives with desired attributes. This de novo design capability can significantly expand the accessible chemical space and lead to the discovery of compounds with unprecedented functionalities. nih.gov Furthermore, AI can assist in optimizing synthetic routes, predicting reaction outcomes, and even controlling robotic platforms for automated synthesis, thereby streamlining the entire discovery pipeline. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

While the synthesis of this compound and its analogs often relies on established cross-coupling reactions, future research will likely delve into novel reactivity and transformation pathways to access more complex and diverse molecular architectures. researchgate.net The vinylpyridine moiety presents a rich platform for exploring a variety of chemical transformations.

The acidic protons on the alkyl groups of 2- and 4-alkylpyridines can be removed with strong bases, creating nucleophilic species that can react with various electrophiles. quimicaorganica.org This reactivity could be extended to the vinylogous system of this compound, potentially enabling the introduction of new functional groups. Furthermore, the vinyl group itself is susceptible to a range of electrophilic addition reactions. acs.org

Researchers are also exploring multicomponent reactions as a streamlined approach to synthesizing highly substituted pyridines. nih.gov A notable example is a three-component synthesis that utilizes a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to rapidly generate diverse pyridine (B92270) structures. nih.gov Adapting such strategies to incorporate the 3-pyridyl and 4-pyridyl fragments could open up new avenues for creating complex derivatives of this compound in a more atom-economical fashion.

Development of Sustainable Synthesis and Application Methodologies

The growing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis and application of chemical compounds. For bipyridine and related structures, this includes moving away from harsh reaction conditions and stoichiometric reagents towards more environmentally benign approaches. mdpi.comrsc.org

Future research will likely focus on several key areas of sustainable chemistry for this compound:

Catalyst Development : The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a cornerstone of sustainable synthesis. preprints.org Research into supported palladium catalysts and even metal-free protocols is gaining traction for the synthesis of bipyridines and could be applied to vinylpyridine derivatives. preprints.orglboro.ac.uk

Alternative Reaction Media : Replacing traditional organic solvents with more environmentally friendly options like water or utilizing solvent-free conditions is a major goal. The use of ultrasonic irradiation has also been shown to accelerate reactions and improve efficiency in the synthesis of related heterocyclic compounds. researchgate.net

Continuous Flow Chemistry : Continuous-flow reactors offer significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to handle highly energetic intermediates in a controlled manner. rsc.org This technology is particularly well-suited for optimizing and scaling up the synthesis of this compound and its derivatives. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multicomponent reactions are a prime example of this approach. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring

A deeper understanding of the formation, transformation, and function of this compound-based systems requires advanced characterization techniques that can provide real-time information. In-situ and operando methods, which allow for the monitoring of processes as they occur, are becoming increasingly crucial. rsc.org

For instance, in the context of materials science, techniques like in-situ X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy can provide dynamic information about changes in crystal structure, electronic states, and vibrational modes during processes such as catalysis or energy storage. rsc.orgrsc.org These insights are vital for understanding reaction mechanisms and degradation pathways, ultimately leading to the design of more robust and efficient materials. rsc.org

The study of pyridine derivatives has benefited from a range of spectroscopic and analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like 1H-NMR, 13C{1H}-NMR, and 2D-NMR are essential for elucidating the detailed structure and composition of copolymers containing vinylpyridine units. researchgate.net

Spectroscopic Methods (IR, UV-Vis) : These techniques are routinely used to characterize the chemical structure and electronic properties of palladium (II) complexes with pyridine derivatives. uomustansiriyah.edu.iq

Microscopy and Thermal Analysis : Polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) are used to investigate the liquid crystalline properties of new pyridine derivatives. nih.gov

Future research will likely see a greater integration of these techniques in an in-situ or operando fashion to gain a more comprehensive and dynamic understanding of this compound chemistry.

Multi-Functional Materials Design

The inherent properties of the this compound scaffold, including its ability to act as a ligand and its conjugated π-system, make it an excellent candidate for the design of multi-functional materials. By strategically combining this core structure with other functional moieties, researchers can create materials with a synergistic combination of properties.

One promising area is the development of materials for organic light-emitting diodes (OLEDs). Pyridine styrylphenanthroimidazole derivatives have been reported as efficient electron transport materials for blue fluorescent OLEDs and as host materials for phosphorescent OLEDs. rsc.org The linkage position and number of pyridine fragments can be tuned to optimize the optical and charge-transport properties. rsc.org

Another avenue of exploration is in the creation of stimuli-responsive materials. The pyridine nitrogen atom provides a site for protonation or coordination, which can alter the material's properties in response to changes in pH or the presence of metal ions. 4-Vinylpyridine (B31050), for example, is used in stimuli-responsive materials due to its pH-sensitive behavior. polysciences.com This concept can be extended to this compound to create smart materials for applications in sensing, drug delivery, and catalysis.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers can lead to materials with tailored porosity, catalytic activity, and sensing capabilities. The bipyridine unit is a well-established building block in supramolecular chemistry, and the vinyl linkage in this compound adds another layer of functionality that can be exploited. researchgate.net

Nanoscale Engineering of this compound-Based Systems

The precise control over the arrangement of molecules at the nanoscale is a key driver of innovation in materials science. Engineering systems based on this compound at this level can unlock novel properties and applications.

One approach involves the use of this compound or its derivatives as ligands to guide the self-assembly of nanoparticles. For example, bis(imino)pyridine (BIP) ligands have been used to direct the assembly of quantum dots into three-dimensional, multi-layered shells. nih.govresearchgate.net The structure of the BIP ligand influences the size of the resulting shells, demonstrating a novel mechanism for controllably tuning nano-assembled structures. nih.govresearchgate.net The pyridine nitrogen atoms in these ligands play a critical role in the assembly process, likely through enhancing π-π interactions. nih.gov

Another strategy is the incorporation of pyridine-based units into the framework of mesoporous nanoparticles. Hollow mesoporous organosilica nanoparticles with pyridine-2,6-bis-imidazolium frameworks have been synthesized and shown to be effective catalysts for CO2 conversion. rsc.org Similarly, mesoporous organosilica nanoparticles incorporating a pyridine-based SNS pincer ligand have been used to create a highly active and reusable nickel catalyst for CO2 cycloaddition. acs.org These examples highlight the potential for designing nanostructured catalysts where the this compound unit could serve as a key structural or functional component.

The synthesis of crystalline nanoparticles via pyridine-based liquid-phase routes is another emerging area. nih.gov This approach has been used to produce TiN and ZnSiN2 nanoparticles, demonstrating the utility of pyridine as a solvent or coordinating agent in the synthesis of nanomaterials. nih.gov

Q & A

Q. What are the standard synthetic routes for (E)-3-[2-(4-Pyridyl)vinyl]pyridine, and how are reaction conditions optimized?

The compound is typically synthesized via cross-coupling reactions, such as Heck or Suzuki couplings, using palladium catalysts. For example, describes a related vinylpyridine synthesis involving K₂CO₃ as a base and dichloromethane as a solvent. Optimization includes tuning reaction time, temperature, and stoichiometry. Characterization via NMR (e.g., ¹H and ¹³C) and mass spectrometry ensures product purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., vinyl proton coupling constants distinguish E/Z isomers). IR spectroscopy identifies functional groups like C=C and pyridyl rings .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. SHELX software refines structures, validating bond lengths/angles against databases like the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Contradictions in structural data (e.g., bond-length variations) are addressed by cross-referencing multiple datasets from the CSD. SHELXL refinement tools (e.g., restraints for disordered moieties) improve model accuracy. Validation metrics like R-factors and electron density maps (e.g., Fo-Fc) identify errors .

Q. What computational approaches are used to model the electronic structure and supramolecular interactions of this compound?

  • Electronic Structure : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution, explaining reactivity. Software like Gaussian or ORCA is employed .
  • Supramolecular Analysis : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding). highlights protonated pyridinium salts forming hydrogen bonds with anions, influencing crystal packing .

Q. How do protonation states of the pyridine rings influence the supramolecular assembly of this compound?

Protonation at pyridyl nitrogen alters electron density, enhancing hydrogen-bond donor capacity. For instance, shows protonated derivatives forming salts (e.g., trifluoroacetate) with distinct packing motifs. pH-controlled crystallization experiments (e.g., using HCl or CF₃COOH) validate these effects .

Methodological Considerations

  • Data Validation : Cross-check experimental results with CSD entries (over 1.2 million structures) to identify outliers .
  • Synthesis Reproducibility : Document reaction parameters (e.g., inert atmosphere, catalyst loading) to ensure consistency .
  • Advanced Modeling : Combine SC-XRD with DFT to correlate observed structures with electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.